molecular formula C9H8FNO2 B2408529 methyl (2Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate CAS No. 27678-14-4

methyl (2Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate

Cat. No.: B2408529
CAS No.: 27678-14-4
M. Wt: 181.166
InChI Key: LUVWSGIMPIFCBE-IHWYPQMZSA-N
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Description

Methyl (2Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate is a useful research compound. Its molecular formula is C9H8FNO2 and its molecular weight is 181.166. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Carbocyclization

Gimazetdinov et al. (2017) explored the intramolecular carbocyclization of methyl prop-2-enoate derivatives, resulting in the formation of bicyclohexene structures, with potential implications for synthesizing complex molecular architectures Gimazetdinov et al., 2017.

Synthesis of α-Methylidene-β-lactams

Buchholz and Hoffmann (1991) discussed the transformation of methyl prop-2-enoates into α-methylidene-β-lactams, highlighting the significance in synthesizing compounds with potential pharmacological activities Buchholz & Hoffmann, 1991.

Structural Analysis and Spectrometric Identification

Johnson et al. (2006) synthesized and analyzed ethyl prop-2-enoate derivatives, providing insights into molecular structures and spectrometric properties that could inform the development of new compounds Johnson et al., 2006.

Sulfonation and Synthesis

Hirst and Parsons (2003) focused on the sulfonation of methyl prop-2-enoate, a process that could be pivotal in creating various chemical entities for different applications Hirst & Parsons, 2003.

Photoalignment in Liquid Crystals

Hegde et al. (2013) investigated prop-2-enoates for their role in the photoalignment of nematic liquid crystals, suggesting potential applications in liquid crystal display (LCD) technology Hegde et al., 2013.

Prostanoid Synthesis

Valiullina et al. (2019) synthesized methyl prop-2-enoate derivatives for use in prostanoid synthesis, indicating a possible application in the development of prostaglandin-related drugs Valiullina et al., 2019.

Crystal Packing Analysis

Zhang et al. (2011) analyzed the crystal packing of ethyl prop-2-enoate derivatives, uncovering interactions like N⋯π and O⋯π, which could be crucial for understanding molecular assembly and design Zhang et al., 2011.

Synthesis and Characterization for Pharmaceutical Applications

Murugavel et al. (2016) synthesized and characterized a methyl prop-2-enoate derivative, assessing its potential as a bioactive agent with antimicrobial properties and its potential inhibition of penicillin-binding protein Murugavel et al., 2016.

Properties

IUPAC Name

methyl (Z)-3-(5-fluoropyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-13-9(12)3-2-7-4-8(10)6-11-5-7/h2-6H,1H3/b3-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVWSGIMPIFCBE-IHWYPQMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\C1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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